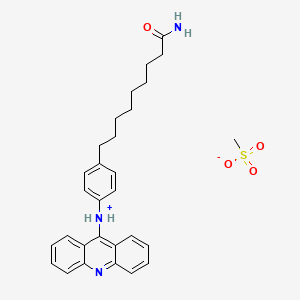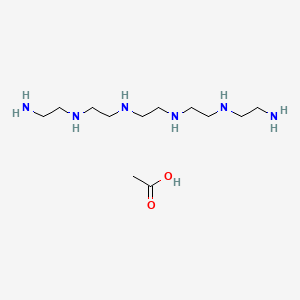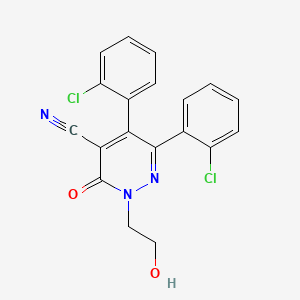
Benzenesulfonic acid, 4-(diethylamino)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N,N-diethylsulfanilate is a chemical compound with the molecular formula C10H14NO3S.Na. It is also known as sodium 4-(diethylamino)benzenesulfonate or sulfanilic acid, N,N-diethyl-, sodium salt. This compound is a derivative of sulfanilic acid, where the amino group is substituted with diethyl groups, and it is neutralized with sodium. Sodium N,N-diethylsulfanilate is used in various chemical reactions and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Sodium N,N-diethylsulfanilate can be synthesized through the sulfonation of N,N-diethylaniline. The reaction involves the introduction of a sulfonic acid group (-SO3H) into the aromatic ring of N,N-diethylaniline, followed by neutralization with sodium hydroxide to form the sodium salt. The general reaction conditions include:
Sulfonation: N,N-diethylaniline is reacted with sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form sodium N,N-diethylsulfanilate.
Industrial Production Methods
Industrial production of sodium N,N-diethylsulfanilate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and quality control measures ensures consistent production of the compound .
化学反応の分析
Types of Reactions
Sodium N,N-diethylsulfanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Sodium N,N-diethylsulfanilate has several scientific research applications, including:
作用機序
The mechanism of action of sodium N,N-diethylsulfanilate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonic acid groups into other molecules. This reactivity is due to the presence of the sulfonate group, which can participate in nucleophilic substitution reactions. Additionally, the diethylamino group can influence the compound’s reactivity and interactions with biological targets .
類似化合物との比較
Sodium N,N-diethylsulfanilate can be compared with other similar compounds, such as:
Sodium sulfanilate: Lacks the diethyl substitution on the amino group, making it less hydrophobic and potentially less reactive in certain reactions.
Sodium N,N-dimethylsulfanilate: Contains methyl groups instead of ethyl groups, which can affect its solubility and reactivity.
Sodium p-toluenesulfonate: Has a methyl group on the aromatic ring, which can influence its reactivity and applications.
These comparisons highlight the unique properties of sodium N,N-diethylsulfanilate, such as its increased hydrophobicity and reactivity due to the diethyl substitution.
特性
CAS番号 |
70916-35-7 |
|---|---|
分子式 |
C10H14NNaO3S |
分子量 |
251.28 g/mol |
IUPAC名 |
sodium;4-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-5-7-10(8-6-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
QJBONFOEPUFXPR-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)









![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)
